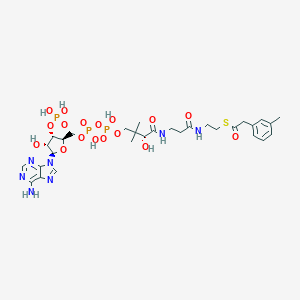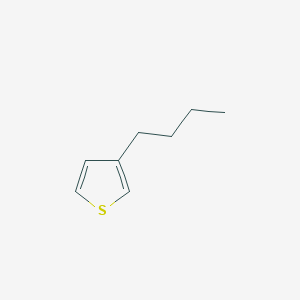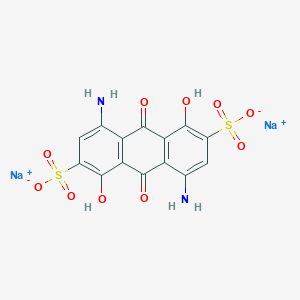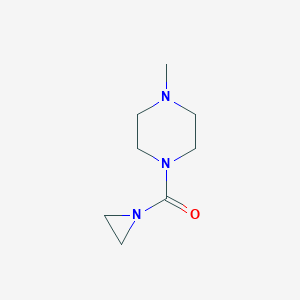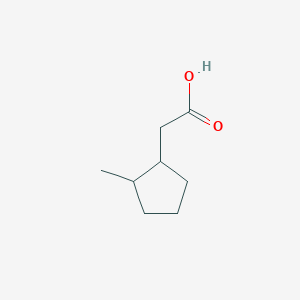
2-(2-methylcyclopentyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of cyclic γ-aminobutyric acid analogues through intermolecular [2+2]-photocycloaddition highlights the methods used in constructing complex structures related to 2-(2-methylcyclopentyl)acetic acid. Such processes involve key steps like the de Mayo reaction, which combines photocycloaddition and fragmentation reactions to build cyclic compounds (Petz et al., 2019).
Molecular Structure Analysis
The study of molecular inclusion in functionalized macrocycles reveals insights into the molecular structure interactions, such as hydrogen bonding and orientation of functional groups within complex organic frameworks. This understanding is crucial for the design of molecules with specific functions and properties (Rizzoli et al., 1982).
Chemical Reactions and Properties
The versatility of 2-(2-methylcyclopentyl)acetic acid derivatives in chemical reactions is demonstrated by their application in the synthesis of various heterocyclic systems. These reactions are facilitated by functional groups that allow for multiple reaction pathways, leading to a wide range of heterocyclic compounds (Kralj et al., 1997).
Physical Properties Analysis
Investigations into the spectroscopic characterization of related compounds provide insights into their physical properties, including molecular geometry and vibrational frequencies. Such studies are essential for understanding the behavior of these compounds under various conditions and their potential applications (Hiremath et al., 2019).
Chemical Properties Analysis
The chemical properties of 2-(2-methylcyclopentyl)acetic acid and its derivatives can be explored through studies of their reactivity in various chemical reactions. For instance, the acetic acid-catalyzed cyclization reactions offer insights into the reactivity patterns and mechanisms of action of these compounds, highlighting their potential in synthetic chemistry (Xue et al., 2023).
Wissenschaftliche Forschungsanwendungen
Overview of Acetic Acid and Related Compounds in Research
Acetic acid and its derivatives have a wide range of applications in scientific research, touching upon areas such as environmental science, biochemistry, and industrial processes. While the direct applications of 2-(2-methylcyclopentyl)acetic acid are not explicitly detailed in the available literature, insights can be drawn from studies on related acetic acid compounds to understand their potential uses and significance in research.
Acetic Acid in Environmental and Toxicological Studies
Studies on acetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid, highlight the environmental and toxicological significance of these compounds. For instance, research on 2,4-D herbicide toxicity provides critical insights into the eco-toxicological effects of acetic acid derivatives on aquatic systems, plants, and human health. Such studies are pivotal in understanding the environmental fate, behavior, and potential impacts of these chemicals on non-target organisms and ecosystems (Islam et al., 2017).
Applications in Microbial and Fermentation Processes
Research into acetic acid bacteria (AAB) and their role in vinegar and fermented beverages showcases the importance of acetic acid derivatives in biotechnological applications. AAB are known for their ability to oxidize ethanol into acetic acid, a key process in the production of vinegar. This illustrates the broader applications of acetic acid derivatives in food science, fermentation technology, and the production of fermented beverages. Such studies underscore the potential for exploiting these compounds in the development of new products and processes (Lynch et al., 2019).
Role in Industrial Applications
The review on microbial production of volatile fatty acids, including acetic acid, emphasizes the importance of these compounds as building blocks for synthesizing commercially significant chemicals. The renewability, degradability, and sustainability of microbially produced acetic acid and its derivatives make them promising alternatives to petroleum-based chemicals. This aspect is crucial for the development of bio-based platform chemicals and highlights the industrial significance of acetic acid derivatives in creating environmentally friendly solutions (Bhatia & Yang, 2017).
Eigenschaften
IUPAC Name |
2-(2-methylcyclopentyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYZEGVCXVRLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402265 |
Source


|
| Record name | 2-(2-methylcyclopentyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylcyclopentyl)acetic Acid | |
CAS RN |
116530-98-4 |
Source


|
| Record name | 2-(2-methylcyclopentyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

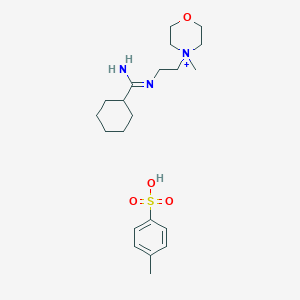
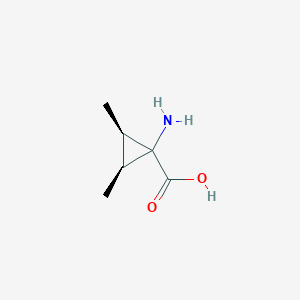

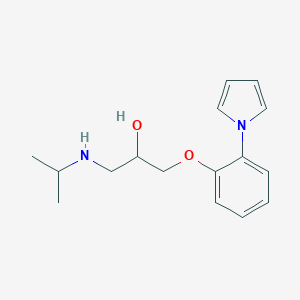
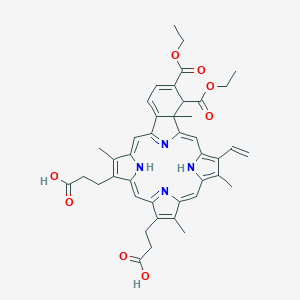
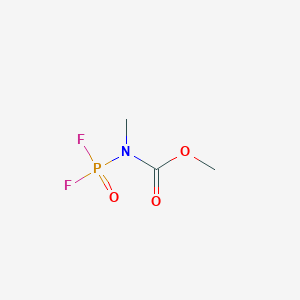
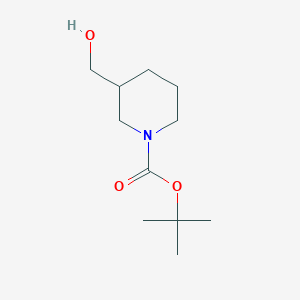
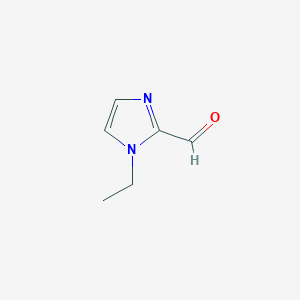
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
